molecular formula C8H7NO4 B045809 3-Aminophthalic acid CAS No. 5434-20-8

3-Aminophthalic acid

Cat. No.: B045809
CAS No.: 5434-20-8
M. Wt: 181.15 g/mol
InChI Key: WGLQHUKCXBXUDV-UHFFFAOYSA-N
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Description

3-Aminophthalic acid, also known as 3-aminobenzene-1,2-dicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a product of the oxidation of luminol, a compound widely used in forensic science for its chemiluminescent properties. When luminol reacts with hydrogen peroxide in the presence of a catalyst, such as iron in hemoglobin, it produces 3-aminophthalate, which emits light .

Mechanism of Action

Target of Action

The primary target of 3-Aminophthalic acid is the cereblon (CRBN) E3 ubiquitin ligase . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound acts as a ligand for cereblon . It binds to the CRBN E3 ubiquitin ligase, enabling the development of a phthalic acid-based O’PROTAC (Proteolysis-Targeting Chimera) for the degradation of the ERG transcription factor . This interaction leads to changes in protein levels within the cell, specifically targeting the degradation of the ERG transcription factor .

Biochemical Pathways

The binding of this compound to cereblon triggers the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. The ERG transcription factor, in particular, is targeted for degradation

Pharmacokinetics

Its ability to bind to cereblon and initiate protein degradation suggests it is absorbed and distributed within the cells effectively .

Result of Action

The primary result of this compound’s action is the degradation of the ERG transcription factor . This can lead to changes in gene expression and cellular function, given the role of the ERG transcription factor in regulating gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of iron in the hemoglobin in the blood can catalyze a reaction with this compound, resulting in 3-aminophthalate which gives out light by chemiluminescence . This property is used in forensics

Biochemical Analysis

Biochemical Properties

3-Aminophthalic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a new ligand of cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions is crucial in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been developed as a phthalic acid-based O’PROTAC for degradation of the ERG transcription factor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminophthalic acid can be synthesized from 3-nitrophthalic acid through a reduction process. One common method involves dissolving 3-nitrophthalic acid in a sodium hydroxide solution to form a sodium salt. This solution is then reduced using hydrazine hydrate in the presence of a catalyst, such as iron trichloride/carbon, under reflux conditions. The reaction yields this compound with a high purity of over 96% .

Industrial Production Methods: In industrial settings, this compound hydrochloride can be produced by hydrogenating 3-nitrophthalic acid in the presence of a platinum dioxide catalyst. The reaction is carried out under nitrogen protection and hydrogen pressure, followed by complexation with concentrated hydrochloric acid. The product is then dried to obtain this compound hydrochloride dihydrate with a yield of 94.6% and a purity of 98.8% .

Types of Reactions:

    Oxidation: this compound is a product of the oxidation of luminol.

    Reduction: It can be synthesized by reducing 3-nitrophthalic acid.

    Substitution: The amino group in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron.

    Reduction: Hydrazine hydrate with a catalyst like iron trichloride/carbon.

    Substitution: Various electrophiles can react with the amino group under suitable conditions.

Major Products:

    Oxidation: 3-Aminophthalate.

    Reduction: this compound.

    Substitution: Derivatives of this compound depending on the electrophile used.

Scientific Research Applications

3-Aminophthalic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role in chemiluminescence, particularly in forensic applications. Its ability to emit light upon oxidation makes it valuable for detecting blood traces, distinguishing it from other similar compounds that do not exhibit this property .

Properties

IUPAC Name

3-aminophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQHUKCXBXUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9063879
Record name 3-Aminophthalic acid
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Molecular Weight

181.15 g/mol
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CAS No.

5434-20-8
Record name 3-Aminophthalic acid
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Record name 3-Aminophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 3-amino-
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Synthesis routes and methods I

Procedure details

10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) were charged to a 2.5 L Parr hydrogenator, under a nitrogen atmosphere. Hydrogen was charged to the reaction vessel for up to 55 psi. The mixture was shaken for 13 hours, maintaining hydrogen pressure between 50 and 55 psi. Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuo. The resulting solid was reslurried in ether and isolated by vacuum filtration. The solid was dried in vacua to a constant weight, affording 54 g (84% yield) of 3-aminopthalic acid as a yellow product. 1H-NMR (DMSO-d6) δ: 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). 13C-NMR DMSO-d6)δ: 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Synthesis routes and methods II

Procedure details

After a mixture of 10% Pd/C (2.5 g), 3-nitrophthalic acid (75.0 g, 355 mmol) and ethanol (1.5 L) was charged to a 2.5 L Parr hydrogenator under nitrogen, hydrogen was charged to the reaction vessel for up to 55 psi (379 kPa). The mixture was shaken for 13 hours while the hydrogen pressure was maintained at between 50 psi (245 kPa) and 55 psi (379 kPa). Hydrogen was released and the mixture was purged with nitrogen 3 times. The suspension was filtered through a celite bed and rinsed with methanol. The filtrate was concentrated in vacuum to yield a solid. The solid was suspended in ether and isolated by vacuum filtration. The solid was dried in vacuum to a constant weight to afford 54 g (84% yield) of 3-aminopthalic acid as a yellow product. The product in DMSO-d6 was characterized by a 1H NMR spectrum showing the following chemical shifts (δ in ppm): 3.17 (s, 2H), 6.67 (d, 1H), 6.82 (d, 1H), 7.17 (t, 1H), 8-10 (brs, 2H). The product in DMSO-d6 was characterized by a 13C-NMR spectrum showing the following chemical shifts (δ in ppm): 112.00, 115.32, 118.20, 131.28, 135.86, 148.82, 169.15, 170.09.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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